1-(4-氯苯基)-3-甲基丁-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

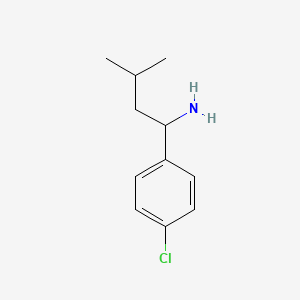

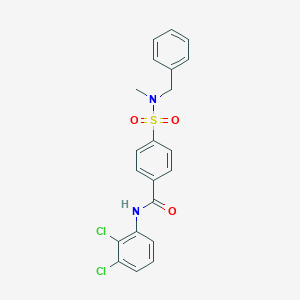

1-(4-Chlorophenyl)-3-methylbutan-1-amine is a chemical compound that can be inferred to have a structure based on a 3-methylbutan-1-amine backbone with a 4-chlorophenyl group attached. This structure suggests that the compound could be involved in various chemical reactions and possess specific physical and chemical properties that are characteristic of its functional groups.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Chlorophenyl)-3-methylbutan-1-amine can be approached by considering the reactions of similar structures. For instance, the reaction of 1-halo-3-methyl-2,3-epoxybutanes with secondary amines can yield amino derivatives in high yields, as demonstrated in the study where 1-chloro(bromo)-2,3-epoxybutanes reacted with secondary amines . This suggests that a similar approach could be used to synthesize the target compound by reacting a suitable epoxybutane precursor with a 4-chloroaniline derivative.

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-3-methylbutan-1-amine would include a benzene ring substituted with a chlorine atom at the para position and an amine group attached to a 3-methylbutan-1-amine chain. The presence of the chlorine atom could influence the electronic properties of the benzene ring, potentially affecting the reactivity of the compound.

Chemical Reactions Analysis

The compound could participate in various chemical reactions typical for amines and haloaromatics. For example, the amine group could be involved in the formation of enamines, as seen in the synthesis of heterocyclic compounds where functionalized amines react with isothiocyanatobutanal . The chlorine atom on the benzene ring could also be reactive towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(4-Chlorophenyl)-3-methylbutan-1-amine are not detailed in the provided papers, we can infer that the compound would exhibit properties consistent with its molecular structure. The presence of the amine group would likely make the compound a base, capable of forming salts with acids. The chlorine substituent could contribute to the compound's polarity and potentially affect its boiling point and solubility in various solvents.

科学研究应用

单胺转运蛋白结合和抑制

- 选择性单胺再摄取抑制剂:一项研究制备了对映体纯的芳基烷基胺,包括类似于 1-(4-氯苯基)-3-甲基丁-1-胺的衍生物,以评估它们与单胺转运蛋白的结合亲和力。这项研究旨在设计多巴胺和血清素转运蛋白的有效抑制剂,突出了该化合物在影响神经递质系统中的潜在作用 (Manning, Sexton, Childers, & Davies, 2009).

可逆单胺氧化酶-B 失活

- 可逆单胺氧化酶-B 失活:另一项研究探索了通过 N-甲基化将杂环可逆单胺氧化酶-B 失活剂转化为不可逆失活剂。这项研究表明,类似于 1-(4-氯苯基)-3-甲基丁-1-胺的伯胺类似物在酶抑制机制中具有重要意义 (Ding & Silverman, 1993).

化学络合物形成

- 与质子供体的络合物形成:一项研究调查了芳香族 NH 和 OH 质子供体与脂肪胺形成的络合物的结构。这些发现提供了对类似于 1-(4-氯苯基)-3-甲基丁-1-胺的化合物与各种质子受体之间的相互作用和平衡的见解 (Castaneda, Denisov, & Schreiber, 2001).

化学反应中的动力学和机理

- 脂环胺反应:对仲脂环胺和二硫代碳酸酯反应动力学的研究揭示了类似于 1-(4-氯苯基)-3-甲基丁-1-胺的分子在这些化学过程中的行为 (Castro, Gazitúa, & Santos, 2011).

潜在的药用应用

- GABAB 受体拮抗剂:一种与 1-(4-氯苯基)-3-甲基丁-1-胺在结构上相关的化合物,即 2-(4-氯苯基)-3-硝基丙-1-胺,被合成作为 GABA 和 GABAB 受体的特异性激动剂。这突出了在神经科学和药理学中的潜在应用 (Abbenante, Hughes, & Prager, 1994).

安全和危害

属性

IUPAC Name |

1-(4-chlorophenyl)-3-methylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWGGHJHFDCJDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-methylbutan-1-amine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2545860.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)

![4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)

![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)

![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)